(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxyphenyl)prop-2-enamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxyphenyl)-2-propenamide is a hydroxycinnamic acid.
Scientific Research Applications
Antibacterial and Anti-Inflammatory Potential
The compound (E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxyphenyl)prop-2-enamide has been explored for its potential in antibacterial and anti-inflammatory applications. Research indicates that derivatives of this compound show promising inhibitory activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, these derivatives exhibit decent inhibition against the lipoxygenase enzyme, which is significant in the treatment of inflammatory ailments (Abbasi et al., 2017).
Pharmaceutical Synthesis
The compound has been used in the synthesis of various pharmaceutical agents. Studies include the synthesis of N-substituted derivatives, which have shown potential as antibacterial agents and moderate enzyme inhibitors. These synthesized derivatives have been structurally characterized and tested for their efficacy (Abbasi et al., 2017).
Biocatalysis for Chiral Synthons
In the pharmaceutical industry, the enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from the compound, are valuable as chiral synthons. These are crucial for the enantiospecific synthesis of various therapeutic agents. The biocatalytic process involving Alcaligenes faecalis has been explored for producing these enantiomers in optically pure form, providing a more efficient and sustainable method compared to traditional chemical synthesis (Mishra et al., 2016).
Anti-Inflammatory Activity
Derivatives of this compound have also been synthesized to explore their anti-inflammatory activities. Compounds like 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibit notable anti-inflammatory effects, highlighting the versatility of the compound in medicinal chemistry (Labanauskas et al., 2004).
Hepatoprotective Activities
Some phenolic amides derived from this compound have shown significant hepatoprotective activities. These derivatives, such as tribulusimide D and terrestriamide, protect against cytotoxicity in HepG2 cells, suggesting potential applications in liver health and protection against liver-related diseases (Byun et al., 2010).
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H17NO4/c1-21-15-4-2-3-13(11-15)5-8-18(20)19-14-6-7-16-17(12-14)23-10-9-22-16/h2-8,11-12H,9-10H2,1H3,(H,19,20)/b8-5+ |
InChI Key |
HANSDZYCOLAKRO-VMPITWQZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3 |
SMILES |
COC1=CC=CC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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